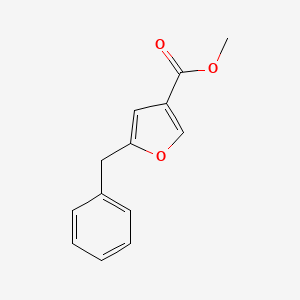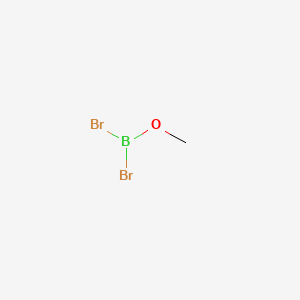
Borane, dibromomethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borane, dibromomethoxy- is an organoboron compound characterized by the presence of boron, bromine, and methoxy groups. This compound is part of the broader class of organoboranes, which are known for their versatility in organic synthesis and their ability to form stable complexes with various organic and inorganic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of borane, dibromomethoxy- typically involves the reaction of dibromomethane with borane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as: [ \text{CH}_2\text{Br}_2 + \text{BH}_3 \rightarrow \text{CH}_2\text{Br}_2\text{OBH}_2 ]
Industrial Production Methods: Industrial production of borane, dibromomethoxy- involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the compound .
Types of Reactions:
Oxidation: Borane, dibromomethoxy- can undergo oxidation reactions to form boronic acids or borates.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Simpler boron-containing compounds.
Substitution: Various substituted organoboranes depending on the nucleophile used
Applications De Recherche Scientifique
Borane, dibromomethoxy- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and other advanced materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of borane, dibromomethoxy- involves its ability to form stable complexes with various organic and inorganic molecules. This is primarily due to the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and accept electron pairs from donor molecules. The compound can also undergo various chemical transformations, such as oxidation and reduction, which further enhance its reactivity and versatility in different applications .
Comparaison Avec Des Composés Similaires
- Borane, trimethoxy-
- Borane, triethyl-
- Borane, triphenyl-
Comparison: Borane, dibromomethoxy- is unique due to the presence of bromine atoms, which impart distinct reactivity compared to other organoboranesIn contrast, compounds like borane, trimethoxy- or borane, triethyl- lack such reactive sites and are primarily used for different types of chemical transformations .
Propriétés
Numéro CAS |
29877-99-4 |
|---|---|
Formule moléculaire |
CH3BBr2O |
Poids moléculaire |
201.66 g/mol |
Nom IUPAC |
dibromo(methoxy)borane |
InChI |
InChI=1S/CH3BBr2O/c1-5-2(3)4/h1H3 |
Clé InChI |
IAVSIBHMDJUYDN-UHFFFAOYSA-N |
SMILES canonique |
B(OC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


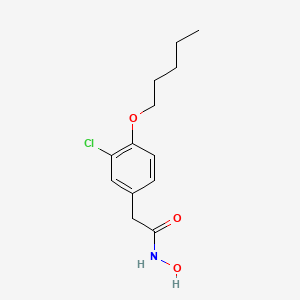
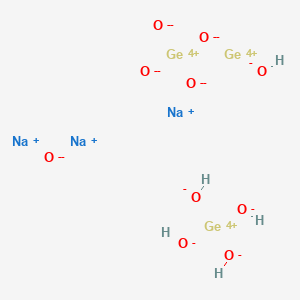
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
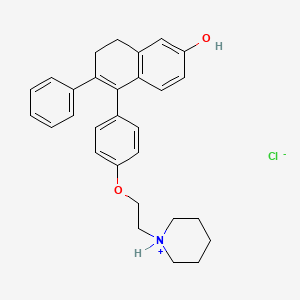
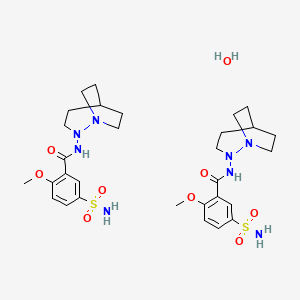
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
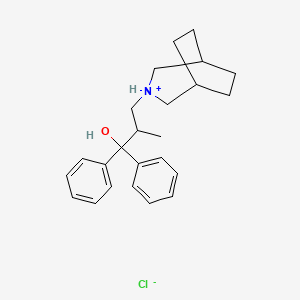

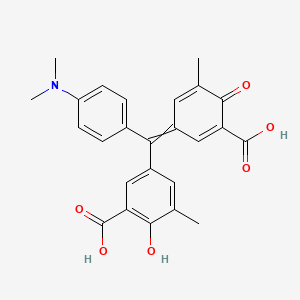
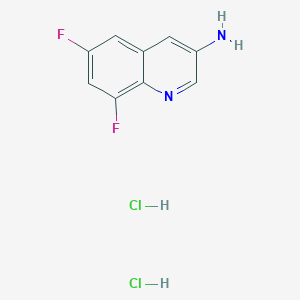


![Silane, trichloro[(ethylphenyl)ethyl]-](/img/structure/B13743901.png)
